Norfloxacin-acyl-beta-glucuronide
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Overview
Description
Norfloxacin-acyl-beta-glucuronide is a metabolite of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is formed through the conjugation of norfloxacin with beta-glucuronic acid. It is known for its role in the metabolism and excretion of norfloxacin in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfloxacin-acyl-beta-glucuronide is synthesized through the conjugation of norfloxacin with beta-glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the conjugation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Norfloxacin-acyl-beta-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to norfloxacin and beta-glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins or amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Requires the presence of nucleophiles and can occur under physiological conditions.
Major Products:
Hydrolysis: Norfloxacin and beta-glucuronic acid.
Transacylation: Acylated proteins or amino acids.
Scientific Research Applications
Norfloxacin-acyl-beta-glucuronide has several applications in scientific research:
Biology: Investigated for its role in drug metabolism and excretion.
Medicine: Studied for its potential to cause drug-induced toxicities through the formation of protein adducts.
Mechanism of Action
The mechanism of action of norfloxacin-acyl-beta-glucuronide involves its formation through the conjugation of norfloxacin with beta-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase. The compound can then undergo hydrolysis or transacylation reactions, leading to the formation of norfloxacin or acylated proteins, respectively .
Comparison with Similar Compounds
Norfloxacin-acyl-beta-glucuronide is similar to other acyl glucuronides, such as:
- Ibuprofen-acyl-glucuronide
- Diclofenac-acyl-glucuronide
- Naproxen-acyl-glucuronide
Uniqueness: this compound is unique due to its specific formation from norfloxacin, a fluoroquinolone antibiotic. This distinguishes it from other acyl glucuronides formed from non-antibiotic drugs .
Properties
IUPAC Name |
(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYVRIJIHTYFC-NTPAUZPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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